molecular formula C15H13NO2 B3864690 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone

4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone

Cat. No. B3864690
M. Wt: 239.27 g/mol
InChI Key: TUHWOPISQPWMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone, also known as MQMF, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic organic compound that contains both a furan ring and a quinoline ring. MQMF has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has been studied extensively for its potential use in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has also been shown to inhibit the growth of certain bacterial and fungal strains. These properties make 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone a promising candidate for use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer. Additionally, 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has been found to inhibit the growth of cancer cells, which may make it a promising candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone in lab experiments is that it is a relatively stable compound that can be obtained in high purity. Additionally, 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone in lab experiments is that it may not be suitable for use in vivo, as its toxicity and pharmacokinetics have not been fully characterized.

Future Directions

There are several future directions for research on 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone. One area of interest is the development of new drugs and therapies based on the properties of 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone. Another area of interest is the study of the toxicity and pharmacokinetics of 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone, which may help to determine its suitability for use in vivo. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-5-(2-quinolinylmethyl)-2(5H)-furanone and its potential applications in scientific research.

properties

IUPAC Name

3-methyl-2-(quinolin-2-ylmethyl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-8-15(17)18-14(10)9-12-7-6-11-4-2-3-5-13(11)16-12/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHWOPISQPWMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(quinolin-2-ylmethyl)furan-2(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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